4-(2,3-dimethoxyphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Dimethoxyphenyl)-3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dimethoxyphenyl)-3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the pyrazolo[3,4-b]pyridine core: This is achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.
Introduction of the triazolo[4,3-b]pyridazin-6-yl moiety: This step involves the reaction of the pyrazolo[3,4-b]pyridine intermediate with triazole derivatives under specific conditions such as reflux in the presence of a suitable catalyst.
Attachment of the 2,3-dimethoxyphenyl group: This is typically done via a nucleophilic substitution reaction using 2,3-dimethoxyphenyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dimethoxyphenyl)-3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
4-(2,3-Dimethoxyphenyl)-3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting cancer cells due to its ability to inhibit specific enzymes and pathways.
Biological Research: Used in studies to understand its interaction with various biological targets, including proteins and nucleic acids.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access. The pathways involved often include signal transduction pathways critical for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
4-(2,3-Dimethoxyphenyl)-3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is unique due to its specific structural features that confer distinct biological activities. Its combination of the pyrazolo[3,4-b]pyridine core with the triazolo[4,3-b]pyridazin-6-yl moiety provides a scaffold that is particularly effective in enzyme inhibition and potential therapeutic applications.
Properties
Molecular Formula |
C21H21N7O3 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
4-(2,3-dimethoxyphenyl)-3-methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C21H21N7O3/c1-11-19-14(13-6-5-7-15(30-3)20(13)31-4)10-18(29)22-21(19)28(25-11)17-9-8-16-24-23-12(2)27(16)26-17/h5-9,14H,10H2,1-4H3,(H,22,29) |
InChI Key |
LTLFPWZDNBXMIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=C(C(=CC=C3)OC)OC)C4=NN5C(=NN=C5C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.